

# NS3861 CAS number and chemical structure

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## Compound of Interest

Compound Name: NS3861

Cat. No.: B15616892

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## An In-depth Technical Guide to **NS3861**

This technical guide provides a comprehensive overview of **NS3861**, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and applications of this compound.

## Chemical Identity and Properties

**NS3861** is chemically known as 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene.<sup>[1]</sup> It is available as a free base and as a fumarate salt.

Identifier	Value
CAS Number	216853-59-7 (Free Base)[1], 216853-60-0 (Fumarate)[2][3]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> BrNS (Free Base)[1], C <sub>16</sub> H <sub>18</sub> BrNO <sub>4</sub> S (Fumarate)
Molecular Weight	284.22 g/mol (Free Base), 400.29 g/mol (Fumarate)
SMILES	CN1C2CC(C3=C(Br)C=CS3)=CC1CC2[1]
InChI Key	ZJCNRVHZJADROC-UHFFFAOYSA-N[1]
Appearance	White to beige solid powder
Solubility	Soluble in DMSO, ethanol, and methanol[1]

## Pharmacological Profile

**NS3861** is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a distinct selectivity profile.[1][4] It preferentially activates nAChRs containing the  $\alpha 3$  subunit, while showing minimal to no activity at receptors containing the  $\alpha 4$  subunit.[4][5]

## Binding Affinity

The following table summarizes the binding affinities (K<sub>i</sub>) of **NS3861** for various human nAChR subtypes.

nAChR Subtype	K <sub>i</sub> (nM)
$\alpha 3\beta 4$	0.62[4]
$\alpha 4\beta 4$	7.8[4]
$\alpha 3\beta 2$	25[4]
$\alpha 4\beta 2$	55[4]

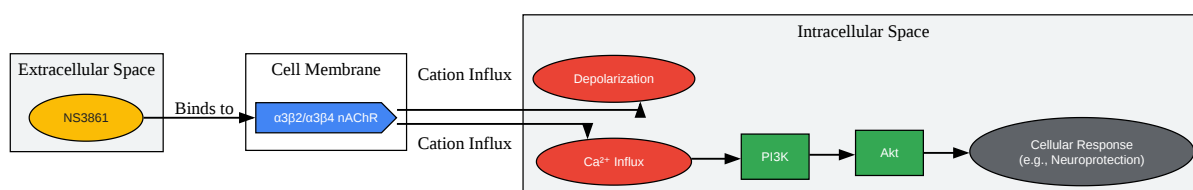
## Functional Activity

**NS3861** exhibits differential efficacy at  $\alpha 3$ -containing nAChRs. It acts as a full agonist at  $\alpha 3\beta 2$  receptors and a partial agonist at  $\alpha 3\beta 4$  receptors.

nAChR Subtype	EC <sub>50</sub> (μM)	Efficacy
$\alpha 3\beta 2$	1.6 - 1.7[4]	Full Agonist
$\alpha 3\beta 4$	0.15 - 1[4]	Partial Agonist

## Mechanism of Action and Signaling Pathway

**NS3861** exerts its effects by binding to and activating  $\alpha 3$ -containing nAChRs, which are ligand-gated ion channels.[6] This binding event triggers a conformational change in the receptor, opening a central pore permeable to cations, primarily Na<sup>+</sup> and Ca<sup>2+</sup>.[6] The influx of these ions leads to depolarization of the cell membrane and initiation of downstream signaling cascades. The increase in intracellular Ca<sup>2+</sup> is a key event that can trigger various cellular responses, including the activation of the PI3K-Akt pathway, which is associated with cell survival and neuroprotection.[7]



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Mechanism of action and signaling pathway of **NS3861**.

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general procedure for characterizing the activity of **NS3861** on nAChRs expressed in a heterologous system (e.g., HEK293 cells).

### 1. Cell Culture and Transfection:

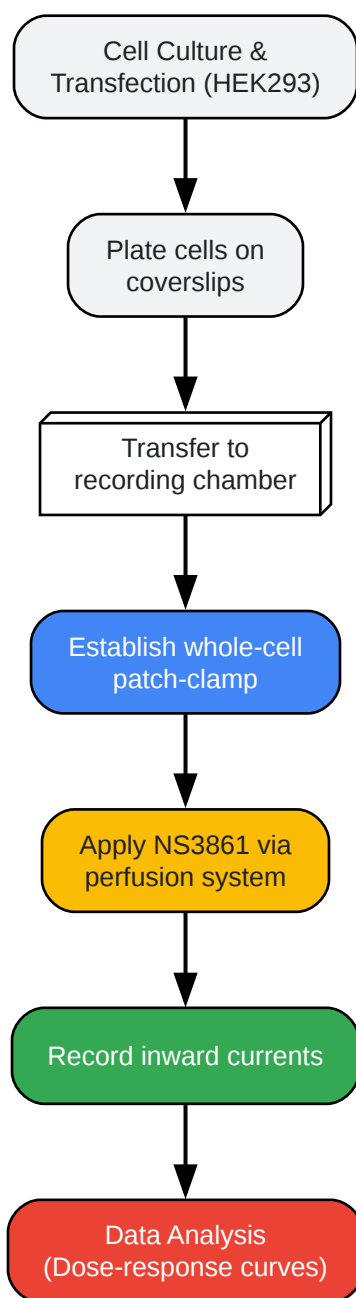
- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO<sub>2</sub>.
- Co-transfect cells with plasmids encoding the desired human nAChR subunits (e.g.,  $\alpha 3$  and  $\beta 2$ ) using a suitable transfection reagent.
- Plate cells onto glass coverslips 24 hours post-transfection for recording.

### 2. Solutions:

- External Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl<sub>2</sub>, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

### 3. Recording Procedure:

- Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with external solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 M $\Omega$  when filled with internal solution.
- Establish a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply **NS3861** at various concentrations using a fast perfusion system to elicit inward currents. Record the current responses using a patch-clamp amplifier and data acquisition software.



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Experimental workflow for whole-cell patch-clamp assay.

## In Vivo Model of Opioid-Induced Constipation

**NS3861** has been shown to alleviate opioid-induced constipation in animal models.[1] The following is a representative protocol for such a study in mice.

### 1. Animals:

- Use male C57BL/6 mice (8-10 weeks old).
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

## 2. Induction of Constipation:

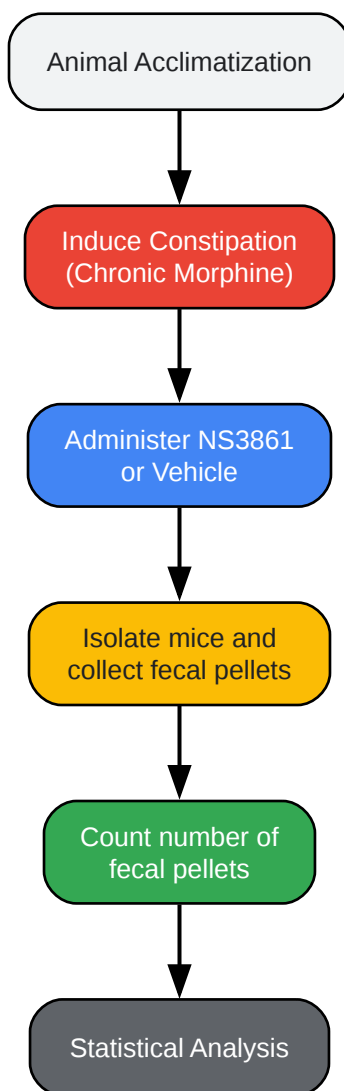
- Administer morphine (e.g., 10 mg/kg, subcutaneous) twice daily for several days to induce chronic constipation.

## 3. Experimental Procedure:

- On the day of the experiment, administer **NS3861** (e.g., 0.1 mg/kg, intraperitoneal) or vehicle to the morphine-treated mice.[\[1\]](#)
- Individually house the mice in cages with a wire mesh bottom.
- Collect and count the number of fecal pellets expelled by each mouse over a defined period (e.g., 2 hours).

## 4. Data Analysis:

- Compare the mean number of fecal pellets between the **NS3861**-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).



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Workflow for in vivo opioid-induced constipation model.

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